1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
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Overview
Description
1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a chemical compound with the molecular formula C15H22BNO4S. This compound is characterized by the presence of a methylsulfonyl group and a dioxaborolan group attached to an indoline core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the reaction of indoline derivatives with methylsulfonyl chloride and dioxaborolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Indoline derivatives without the methylsulfonyl group.
Substitution: Various substituted indoline derivatives depending on the coupling partner used.
Scientific Research Applications
1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The dioxaborolan group can participate in cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These interactions contribute to the compound’s bioactivity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Uniqueness
1-(Methylsulfonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to its specific substitution pattern on the indoline core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a methylsulfonyl group and a dioxaborolan group makes it a versatile building block for various synthetic applications .
Properties
Molecular Formula |
C15H22BNO4S |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
1-methylsulfonyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-8-6-7-11-9-10-17(13(11)12)22(5,18)19/h6-8H,9-10H2,1-5H3 |
InChI Key |
SWNXCTWCJWOCEA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCN3S(=O)(=O)C |
Origin of Product |
United States |
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